L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)
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Overview
Description
L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl is a synthetic compound known for its application as a high-potency sweetener. This compound is derived from aspartame and is designed to provide a sweet taste with low caloric content. It is often used in the food industry as a sugar substitute.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl involves several steps. One common method starts with the reduction of 7-methylcoumarin to produce 2-hydroxy-7-methylchroman. This intermediate is then reacted with aspartame through a carbonyl-amino condensation reaction followed by a reduction reaction. The process is catalyzed by palladium-carbon and dialuminum hydride, resulting in the final product with a yield of approximately 58% .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions are essential in the synthesis of this compound, particularly in the conversion of intermediates.
Substitution: Substitution reactions can modify the functional groups on the phenyl ring, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium-carbon, dialuminum hydride, and various oxidizing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions yield the desired sweetener compound.
Scientific Research Applications
L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl has several scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic methods and reaction mechanisms.
Biology: Research on its metabolic pathways and interactions with biological molecules provides insights into its safety and efficacy as a sweetener.
Medicine: Studies on its potential therapeutic effects and safety profile are ongoing, particularly in relation to metabolic disorders.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl involves its interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets include specific G-protein-coupled receptors that are activated upon binding of the sweetener .
Comparison with Similar Compounds
Similar Compounds
Aspartame: A widely used sweetener with a similar structure but lower sweetness potency.
Neotame: A derivative of aspartame with higher sweetness potency and improved stability.
Sucralose: Another high-potency sweetener with a different chemical structure but similar applications.
Uniqueness
L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl is unique due to its high sweetness potency and specific synthetic route. Its structure allows for strong binding to sweet taste receptors, resulting in a potent sweetening effect with low caloric content .
Biological Activity
L-Phenylalanine, N-[3-(4-hydroxy-3-methoxyphenyl)propyl]-L-a-aspartyl-, 2-methyl ester, commonly referred to as a derivative of aspartame, is a compound with notable biological activities. This article explores its properties, mechanisms of action, and implications for health and nutrition.
Chemical Structure and Properties
The compound is a dipeptide consisting of L-phenylalanine and L-aspartic acid linked via an amide bond. The addition of a methoxyphenylpropyl group enhances its solubility and sweetness profile. Its chemical formula is C24H32N2O8, with a molecular weight of approximately 480.53 g/mol .
Sweetness Profile
L-Phenylalanine derivatives, particularly aspartame and its methyl ester forms, are recognized for their intense sweetness—reportedly up to 160 times sweeter than sucrose . This property has made them popular in food and beverage formulations as low-calorie sweeteners .
The sweetness is attributed to the interaction of the compound with taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex. Upon binding, it activates signaling pathways that result in the perception of sweetness .
Metabolism
L-Phenylalanine is an essential amino acid that plays a critical role in protein synthesis and neurotransmitter production, particularly dopamine. The metabolism of L-phenylalanine involves conversion to tyrosine, which is crucial for the synthesis of catecholamines .
Neurotransmitter Synthesis
Research indicates that phenylalanine supplementation can influence neurotransmitter levels. For instance, increased availability of phenylalanine may enhance dopamine synthesis, potentially benefiting mood regulation and cognitive function .
Antibacterial Activity
Recent studies have explored the antibacterial properties of phenylalanine-based compounds. A study investigating surfactants derived from phenylalanine demonstrated significant antibacterial efficacy against various strains, suggesting potential applications in antimicrobial formulations .
Case Studies and Clinical Trials
- Sweetener Efficacy : A sensory evaluation study showed that blends containing aspartylphenylalanine methyl ester did not differ significantly in taste quality from traditional sweeteners like sucrose. This highlights its potential for use in sugar-free products without compromising flavor .
- Weight Management : Clinical trials have suggested that low-calorie sweeteners can assist in weight management by reducing overall caloric intake without sacrificing sweetness .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₄ |
Molecular Weight | 480.53 g/mol |
Sweetness Relative to Sucrose | 160 times sweeter |
Solubility | High in water |
Properties
IUPAC Name |
3-[3-(4-hydroxy-3-methoxyphenyl)propylamino]-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O7/c1-32-21-14-17(10-11-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCONIUDAZOIBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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